4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,4,6-triisopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are commonly employed.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of boron-containing drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include the formation of boronate esters and boron-nitrogen complexes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,6-dimethylphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,4-dimethylphenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane is unique due to the presence of the 2,4,6-triisopropylphenyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial.
Properties
CAS No. |
914675-53-9 |
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Molecular Formula |
C21H35BO2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2,4,6-tri(propan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H35BO2/c1-13(2)16-11-17(14(3)4)19(18(12-16)15(5)6)22-23-20(7,8)21(9,10)24-22/h11-15H,1-10H3 |
InChI Key |
MIZNWWIGQOSNKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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